molecular formula C9H12N6O3 B1667026 Amdoxovir CAS No. 145514-04-1

Amdoxovir

カタログ番号: B1667026
CAS番号: 145514-04-1
分子量: 252.23 g/mol
InChIキー: RLAHNGKRJJEIJL-RFZPGFLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アムドキソビルは、HIV/AIDSの治療のために研究されている医薬品化合物です。これは、ヌクレオシド逆転写酵素阻害剤(NRTI)として機能し、HIVが遺伝物質を複製するために使用する逆転写酵素を阻害します。アムドキソビルは、エモリー大学のRaymond F. Schinaziとジョージア大学のC.K. Chuによって発見され、RFS Pharmaによって開発されました .

準備方法

合成経路と反応条件

このような方法の1つは、糖ヌクレオシド塩基カップリングステップに添加剤としてt-ブチルシアノ酢酸を使用する方法であり、これによりβ選択性が向上し、収率が向上します . この合成には、以下の手順が含まれます。

工業生産方法

アムドキソビルの工業生産は、同様の合成経路に従いますが、より大規模に行われ、プロセスが効率的であり、高純度の製品が得られるようにします。工業生産には、スケーラブルなプロセスと最適化された反応条件の使用が不可欠です。

化学反応の分析

反応の種類

アムドキソビルは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されます。

    還元: 還元反応は、水素化技術を使用して行うことができます。

    置換: アミノ基の存在により、求核置換反応が可能です。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)が含まれます。

    還元: メタノール(MeOH)とアンモニア水(NH4OH)中、炭素担持パラジウム(Pd/C)を使用して水素化します。

    置換: 求核置換反応は、水素化ナトリウム(NaH)やハロアルカンなどの試薬を使用して行うことができます。

生成される主な生成物

これらの反応によって生成される主な生成物には、アムドキソビルのさまざまな誘導体、例えば、アデノシンデアミナーゼによる脱アミノ化によって形成されるジオキソラングアニン(DXG)が含まれます .

科学研究の応用

アムドキソビルは、さまざまな分野での応用に関して広く研究されてきました。

科学的研究の応用

Amdoxovir has been extensively studied for its applications in various fields:

作用機序

アムドキソビルは、HIVの逆転写酵素を阻害することでその効果を発揮します。これは、細胞内でアデノシンデアミナーゼによってジオキソラングアニン(DXG)に脱アミノ化され、その後その活性型であるDXG-トリリン酸(DXG-TP)にリン酸化されます。 DXG-TPは、酵素-核酸複合体への結合に関して、天然の基質であるデオキシグアノシン三リン酸(dGTP)と競合し、それによりウイルスの遺伝物質の複製を阻止します .

類似の化合物との比較

アムドキソビルは、ジドブジン(AZT)などの他のヌクレオシド逆転写酵素阻害剤(NRTI)と比較されます。

    ジドブジン(AZT): HIV/AIDSの治療に使用される別のNRTI。

    ラミブジン(3TC): 他の抗レトロウイルス薬と組み合わせて頻繁に使用されるNRTI。

    アバカビル(ABC): HIVに対して効果的ですが、副作用のパターンが異なるNRTI。

アムドキソビルは、その特定の作用機序と薬剤耐性株のHIVに対しても効果的であるという能力により、独自性があります .

類似化合物との比較

Amdoxovir is compared with other nucleoside reverse transcriptase inhibitors (NRTIs) such as:

    Zidovudine (AZT): Another NRTI used in the treatment of HIV/AIDS.

    Lamivudine (3TC): An NRTI that is often used in combination with other antiretroviral drugs.

    Abacavir (ABC): An NRTI that is effective against HIV but has a different side effect profile.

This compound is unique due to its specific mechanism of action and its ability to be effective against drug-resistant strains of HIV .

生物活性

Amdoxovir (also known as DAPD) is a nucleoside analog that has been investigated for its antiviral activity, particularly against HIV-1. This article provides a detailed overview of its biological activity, focusing on its mechanisms, efficacy in clinical studies, and potential for combination therapies.

This compound is converted in vivo to its active form, 2',6-diaminopurine (DXG), which acts as a competitive inhibitor of HIV reverse transcriptase (RT). The mechanism involves the phosphorylation of DXG to its triphosphate form (DXG-TP), which competes with natural nucleotides for incorporation into the viral DNA chain, ultimately leading to chain termination during viral replication .

Clinical Studies

Several studies have assessed the antiviral efficacy of this compound, often in combination with other antiretroviral agents. Key findings from these studies include:

  • Combination with Zidovudine : A double-blind, placebo-controlled study evaluated the effects of this compound combined with different doses of zidovudine in HIV-1-infected patients. Results showed that:
    • The mean change in viral load (VL) was significantly greater with the combination therapy compared to monotherapy with either drug.
    • This compound plus zidovudine (200 mg) resulted in a mean VL decline of -2.00 log10, compared to -1.09 log10 for this compound alone .
  • Safety and Tolerability : The combination therapy was well tolerated, with all adverse events reported as mild to moderate. Notably, some patients developed lens opacities, but these were not visually significant .
  • In Vitro Studies : In vitro studies have demonstrated that this compound can enhance the antiviral activity of other agents like ribavirin (RBV) and mycophenolic acid (MPA). When used together, these combinations significantly reduced the effective concentration needed for antiviral activity against resistant strains of HIV .

Data Summary

The following table summarizes key data from clinical studies on the antiviral activity of this compound:

Treatment GroupMean VL Change (log10)Statistical Significance
Placebo0.10-
Zidovudine 200 mg-0.69-
Zidovudine 300 mg-0.55-
This compound-1.09-
This compound + Zidovudine (200 mg)-2.00P=0.019
This compound + Zidovudine (300 mg)-1.69P=0.021

Case Studies and Observations

In a retrospective analysis involving patients with HIV who had developed resistance to standard therapies, the addition of this compound showed promising results in restoring sensitivity to zidovudine and reducing viral loads significantly over time .

Additionally, ongoing research continues to explore the potential of this compound in various combinations and its long-term safety profile in diverse patient populations.

特性

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027435
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145514-04-1
Record name Amdoxovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145514-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdoxovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amdoxovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMDOXOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amdoxovir
Reactant of Route 2
Reactant of Route 2
Amdoxovir
Reactant of Route 3
Amdoxovir
Reactant of Route 4
Amdoxovir
Reactant of Route 5
Amdoxovir
Reactant of Route 6
Amdoxovir
Customer
Q & A

Q1: How does Amdoxovir exert its antiviral effect?

A1: this compound [(–)-β-d-2,6-diaminopurine dioxolane (DAPD)] itself is a prodrug, meaning it is inactive until metabolized in the body []. It is converted to its active form, dioxolane guanosine (DXG), by adenosine deaminase [, ]. DXG is further phosphorylated to DXG triphosphate (DXG-TP), which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by HIV-1 reverse transcriptase (RT) [, , ]. This incorporation ultimately halts viral DNA synthesis [, , ].

Q2: What makes this compound potentially useful against drug-resistant HIV?

A2: DXG, the active metabolite, maintains activity against many HIV-1 strains that have developed resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) [, , ]. Notably, DXG shows efficacy against viruses with mutations like M184V (resistant to lamivudine and emtricitabine) and those with multiple NRTI resistance mutations [, , ].

Q3: Does this compound act synergistically with any other anti-HIV drugs?

A3: Yes, research suggests that this compound acts synergistically with zidovudine (AZT) [, , ]. Studies in HIV-1-infected lymphocytes demonstrate this synergy [], and clinical trials have shown that the combination of this compound and zidovudine leads to a more potent reduction in viral load compared to either drug alone [].

Q4: What is the significance of the synergistic effect between this compound and zidovudine?

A4: This synergy allows for a potential reduction in the zidovudine dose, which could lead to a more favorable side-effect profile []. This is because lower doses of zidovudine are associated with fewer toxicities while maintaining adequate levels of the active triphosphate form [].

Q5: Does combining this compound with inosine monophosphate dehydrogenase (IMPDH) inhibitors offer any benefits?

A5: Yes, studies show that combining this compound or DXG with IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin (RBV) enhances antiviral activity []. This enhancement is attributed to the IMPDH inhibitors’ ability to reduce intracellular dGTP levels, providing DXG-TP a competitive advantage [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C10H14N6O4, and its molecular weight is 282.25 g/mol [].

Q7: What is the metabolic pathway of this compound?

A7: this compound is rapidly absorbed and deaminated to its active metabolite, dioxolane guanosine (DXG) [, ]. DXG is further phosphorylated intracellularly to its active triphosphate form, DXG-TP [, ].

Q8: Does the co-administration of this compound and zidovudine affect their individual pharmacokinetic profiles?

A8: No, studies show that co-administration of this compound with zidovudine does not significantly alter the pharmacokinetic parameters of either drug or their respective metabolites [].

Q9: What is the intracellular half-life of the active this compound metabolite, DXG-TP?

A9: DXG-TP exhibits a long intracellular half-life of approximately 16 hours in activated human peripheral blood mononuclear cells [].

Q10: What are the implications of the long intracellular half-life of DXG-TP?

A10: This long half-life suggests that an appropriately designed prodrug of DXG could potentially allow for once-daily dosing of this compound [].

Q11: How is the antiviral activity of this compound evaluated in vitro?

A11: Antiviral activity is typically assessed in vitro using primary human lymphocytes infected with HIV-1 [, , , ]. The concentration of this compound or DXG required to inhibit viral replication by 50% (EC50) is commonly used as a measure of antiviral potency [, , , , ].

Q12: Has this compound demonstrated efficacy in any animal models of HIV infection?

A12: Yes, this compound has shown efficacy in rhesus macaque models infected with RT-SHIV, a chimeric simian/human immunodeficiency virus [, ].

Q13: What are the primary mechanisms of HIV-1 resistance to this compound?

A14: The K65R mutation in HIV-1 RT is the primary resistance mutation identified for this compound [, , , ]. Viruses harboring this mutation show reduced susceptibility to DXG [, , , ].

Q14: Does the M184V mutation, known to confer resistance to lamivudine and emtricitabine, affect this compound's activity?

A15: No, the M184V mutation does not confer resistance to this compound [, ]. In fact, the combination of K65R and M184V mutations can increase susceptibility to tenofovir [].

Q15: Are there any other mutations associated with this compound resistance?

A16: The Q151M mutation, often associated with multi-drug resistance, can confer moderate resistance to this compound, particularly when present in combination with K65R [, ]. Additionally, a novel S68Δ deletion in HIV-1 RT has been observed in vitro, resulting in reduced susceptibility to this compound [].

Q16: What is the safety profile of this compound based on clinical trials?

A18: Clinical trials indicate that this compound is generally well-tolerated with a favorable safety profile [, , , ]. Most adverse events reported were mild to moderate in severity [, ].

Q17: Are there any specific drug delivery strategies being explored for this compound?

A19: While specific drug delivery strategies were not discussed in the provided research, the development of prodrugs with enhanced pharmacokinetic properties is a common approach to improve drug delivery and targeting []. Prodrugs can enhance absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy and reduced toxicity [].

Q18: What analytical methods are employed to measure this compound and its metabolites in biological samples?

A20: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify this compound, DXG, and their phosphorylated metabolites in biological samples like plasma and peripheral blood mononuclear cells [, , , ].

Q19: How are intracellular concentrations of DXG-TP, the active form of this compound, measured?

A21: Intracellular DXG-TP levels can be determined using an enzymatic assay that measures the inhibition of HIV-1 RT activity []. This assay takes advantage of DXG-TP's ability to compete with radiolabeled dNTPs for incorporation by HIV-1 RT [].

Q20: What are some essential research tools and resources used in the development and study of this compound?

A20: Key resources include:

  • Cell culture models: Primary human lymphocytes and cell lines are used to assess antiviral activity and study mechanisms of action [, , , , ].
  • Animal models: Rhesus macaques infected with RT-SHIV are used to evaluate efficacy and study viral dynamics in vivo [, ].
  • Enzymatic assays: These assays are employed to determine the intracellular concentrations of DXG-TP [].
  • LC-MS/MS: This technique is crucial for measuring drug and metabolite concentrations in biological samples [, , , ].
  • Molecular modeling: Computational models can be used to understand drug-target interactions and predict resistance profiles [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。